(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine
Description
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine is a chiral amine compound commonly used in organic synthesis. The compound features a pyrrolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and a propylamine side chain. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)12(10-16-8-6-7-9-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHBSFIBAKLDMJ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCCC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447354 | |
| Record name | (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606124-94-1 | |
| Record name | (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fundamental Approach
The asymmetric lithiation of N-Boc pyrrolidine is performed by treating the substrate with sec-butyllithium (s-BuLi) in the presence of chiral ligands such as (−)-sparteine or its surrogates. This generates a lithiated intermediate that is configurationally stable at low temperatures (−78 °C to −40 °C) and can be trapped with electrophiles to yield chiral substituted pyrrolidines with high enantiomeric ratios (up to >99:1 er).
- The lithiation is typically conducted in ethereal solvents like diethyl ether (Et2O), tert-butyl methyl ether (TBME), or tetrahydrofuran (THF).
- Reaction times vary from 3 to 4 hours at low temperatures to maintain stereochemical integrity.
- Electrophilic trapping agents include aldehydes (e.g., benzaldehyde), epoxides, or silyl chlorides to introduce desired substituents.
Specifics for (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine
- Lithiation of N-Boc pyrrolidine with s-BuLi and (−)-sparteine followed by trapping with propylene oxide yields chiral alcohol intermediates.
- Subsequent reduction or functional group transformations convert these intermediates into the target amine.
- Use of the (+)-sparteine surrogate allows access to the opposite enantiomer.
- Solvent choice affects enantiomeric purity; TBME and Et2O generally yield higher enantioselectivities compared to THF or 2-methyl-THF in some cases.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Base | sec-Butyllithium (s-BuLi) | Generation of lithiated intermediate |
| Chiral Ligand | (−)-Sparteine or (+)-sparteine surrogate | Induces high enantioselectivity |
| Solvent | Et2O, TBME, THF | Influences yield and enantiomeric ratio |
| Temperature | −78 °C to −40 °C | Maintains configurational stability |
| Electrophile | Propylene oxide, benzaldehyde, Me3SiCl | Introduces substituents |
| Reaction Time | 3–4 hours | Completes lithiation and trapping |
| Enantiomeric Ratio (er) | Up to >99:1 | High stereochemical purity |
| Yield | Moderate to good (35–88%) | Efficient synthesis |
Table 1: Summary of Asymmetric Lithiation-Trapping Conditions and Outcomes
Catalytic Hydrogenation and Resolution Approaches
An alternative route involves the preparation of 2-methylpyrrolidine intermediates via catalytic hydrogenation of 2-methylpyrroline, followed by resolution of the racemic mixture using tartrate salts:
- Hydrogenation uses platinum catalysts such as platinum (IV) oxide or 5% Pt-C in a mixed ethanol/methanol solvent system (2:1 to 3:1 v/v).
- The reaction is carried out at ambient temperature.
- The resulting racemic 2-methylpyrrolidine is converted into diastereomeric tartrate salts (L- or D-tartrate), which can be separated by recrystallization.
- Optical purity of isolated tartrate salts is at least 50% ee.
- Subsequent treatment with base liberates the enantiomerically enriched 2-methylpyrrolidine.
- The Boc protection and further functionalization steps convert this intermediate into the target compound.
| Step | Conditions/Details | Outcome |
|---|---|---|
| Hydrogenation Catalyst | PtO2 or 5% Pt-C | Reduction of 2-methylpyrroline |
| Solvent | Ethanol/methanol (2:1 to 3:1 v/v) | Suitable for catalyst activity |
| Temperature | Ambient | Mild reaction conditions |
| Resolution | Formation of L- or D-tartrate salts | Separation of enantiomers |
| Optical Purity | ≥50% ee | Moderate enantiomeric enrichment |
| Base Treatment | Various bases in DMF or similar | Release of enantiomerically pure amine |
| Boc Protection | Standard Boc protection reagents | Final protected amine compound |
Table 2: Catalytic Hydrogenation and Resolution Process Summary
Additional Synthetic Considerations
- The reaction atmosphere is typically inert (nitrogen) to prevent side reactions.
- Solvents such as dimethylformamide (DMF), N-methylpyrrolidinone, or pyridine are used in later functionalization steps due to their high boiling points and ability to dissolve polar intermediates.
- Workup procedures include filtration to remove catalysts, washing with brine (e.g., 25% NaCl solution), drying, and concentration to isolate products.
- The synthetic route is scalable and designed to be safe, cost-effective, and commercially viable.
Research Findings and Optimization
- The use of chiral ligands like (−)-sparteine and its surrogates is critical for achieving high enantioselectivities.
- Temperature control is essential; lithiated intermediates are stable for about 1 hour at −40 °C to −30 °C, allowing sufficient time for trapping.
- Solvent effects are notable; ethers like TBME and Et2O provide better stereochemical outcomes compared to THF in some cases.
- The asymmetric lithiation approach can be combined with palladium-catalyzed cross-coupling (Negishi) to introduce aryl groups, expanding the synthetic utility.
- Recent studies have demonstrated the synthesis of tetra-substituted pyrrolidines with good diastereomeric ratios (70:30 to 91:9 dr) using similar lithiation-trapping strategies.
Summary Table of Key Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Asymmetric Lithiation-Trapping | s-BuLi, (−)-sparteine, Et2O, −78 °C, electrophile trapping | High enantioselectivity, versatile | Requires low temperature control |
| Catalytic Hydrogenation & Resolution | Pt catalyst, EtOH/MeOH, ambient temp, tartrate resolution | Scalable, safe reagents | Moderate optical purity, multi-step |
| Organolithium + Pd-Catalysis | s-BuLi, chiral ligand, ZnCl2, Pd catalyst | Enables arylation, complex substitutions | More complex setup |
Chemical Reactions Analysis
Types of Reactions
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Free amine (S)-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and General Information
- Molecular Formula : C₁₄H₂₈N₂O₂
- Molecular Weight : 256.39 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.
Pharmaceutical Applications
1. Synthesis of Bioactive Molecules
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine serves as a versatile building block in the synthesis of various bioactive compounds. It can be utilized to develop derivatives that target specific biological pathways, particularly in the context of drug discovery.
2. Neuropharmacology
Research indicates that derivatives of this compound can act as inhibitors for neuronal nitric oxide synthase (nNOS), which is crucial for preventing brain injury and treating neurodegenerative diseases. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolidine structure enhance selectivity and potency against nNOS, making it a promising candidate for further development in neuropharmacology .
3. Inhibitors of Protein Kinases
The compound has been explored as a potential inhibitor for IKKβ (IκB kinase β), a key player in the NF-kB signaling pathway involved in inflammation and cancer progression. Its derivatives have shown significant inhibitory activity, indicating its potential use in anti-inflammatory therapies .
Case Study 1: Development of nNOS Inhibitors
A study focused on synthesizing various analogs of this compound to evaluate their efficacy as nNOS inhibitors. The results indicated that specific modifications led to compounds with over 1000-fold selectivity for nNOS compared to endothelial nitric oxide synthase (eNOS), emphasizing the importance of structural optimization in drug design .
Case Study 2: Anti-inflammatory Drug Development
Another research effort investigated the use of this compound in creating novel IKKβ inhibitors. The study highlighted how structural variations influenced the potency and selectivity of the resulting compounds against inflammatory responses, showcasing the compound's utility in developing therapeutic agents for chronic inflammatory diseases .
Data Tables
| Application Area | Example Compounds Developed | Key Findings |
|---|---|---|
| Neuropharmacology | nNOS Inhibitors | Low nanomolar potency with high selectivity |
| Anti-inflammatory Agents | IKKβ Inhibitors | Significant reduction in inflammatory markers |
| Drug Discovery | Various Bioactive Derivatives | Enhanced bioactivity through structural modifications |
Mechanism of Action
The mechanism of action of (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine involves its interaction with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The compound’s chiral nature allows it to interact stereoselectively with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
®-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine: The enantiomer of the compound, differing in its stereochemistry.
1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-ethylamine: A similar compound with an ethylamine side chain instead of propylamine.
1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-butylamine: A similar compound with a butylamine side chain.
Uniqueness
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine is unique due to its specific chiral configuration and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.
Biological Activity
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine, also known as tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate, is a compound with significant biological activity. Its structure consists of a pyrrolidine ring, which is known for its pharmacological properties, and a tert-butyl carbamate moiety that enhances its stability and solubility. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₄H₂₈N₂O₂
- Molecular Weight : 256.39 g/mol
- CAS Number : 606124-94-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Research has shown that compounds similar to this compound can inhibit nNOS, which plays a crucial role in the regulation of nitric oxide levels in the nervous system. Inhibition of nNOS can lead to various physiological effects, including modulation of neurotransmission and vascular function .
- Binding Affinity : The compound exhibits significant binding affinity to specific receptors, which may contribute to its pharmacological effects. For instance, studies have reported IC50 values indicating the concentration required to inhibit 50% of enzyme activity, showcasing its potential as a therapeutic agent .
Case Study 1: nNOS Inhibition
A study investigated the structure-activity relationship (SAR) of various pyrrolidine derivatives, including this compound. It was found that modifications on the pyrrolidine ring could enhance selectivity for nNOS over endothelial nitric oxide synthase (eNOS). The most potent inhibitors showed over 1000-fold selectivity for nNOS, indicating the potential for targeted therapeutic applications in neurological disorders .
Case Study 2: Pharmacological Applications
Another research focused on the synthesis and evaluation of this compound in the context of developing new treatments for conditions like obesity and dyslipidemia. The compound was shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, suggesting its utility in metabolic disorders .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine with high enantiomeric purity?
- Methodology : Utilize chiral catalysts (e.g., enantioselective organocatalysts) and controlled reaction conditions (e.g., low temperature, anhydrous solvents). Purification via column chromatography with chiral stationary phases or recrystallization can enhance enantiomeric purity. Monitor intermediate steps using thin-layer chromatography (TLC) to ensure stereochemical fidelity .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to verify stereochemistry and substituent positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups. For absolute configuration, single-crystal X-ray diffraction is recommended .
Q. What are the best practices for storing this compound to prevent degradation?
- Methodology : Store in airtight containers under inert gas (e.g., argon) at room temperature (RT), protected from moisture and light. Use desiccants in storage environments to minimize hydrolysis of the Boc group. Regularly validate stability via HPLC or NMR .
Q. Which analytical techniques are used to assess enantiomeric purity?
- Methodology : Chiral high-performance liquid chromatography (HPLC) with a chiral column is standard. Polarimetry can provide optical rotation data, while X-ray crystallography definitively resolves stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during Boc protection/deprotection steps?
- Methodology : Use anhydrous solvents (e.g., dichloromethane) and catalysts like 4-dimethylaminopyridine (DMAP). Monitor reaction progress with TLC or in situ FTIR. For deprotection, employ trifluoroacetic acid (TFA) in dichloromethane at 0°C to avoid racemization .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts) in structural elucidation?
- Methodology : Cross-validate with alternative techniques (e.g., 2D-NMR, NOESY for spatial proximity). Reassess sample purity via HPLC-MS. Consider steric or electronic effects from substituents that may influence chemical shifts. Computational modeling (DFT) can predict expected spectra for comparison .
Q. What experimental designs are suitable for evaluating the compound’s pharmacological potential?
- Methodology : Conduct receptor-binding assays (e.g., radioligand displacement for neurotransmitter receptors) and functional assays (e.g., cAMP modulation). Compare activity to structural analogs (e.g., pyrrolidine derivatives with known receptor affinities). Use in vitro models (e.g., cell lines expressing target receptors) for preliminary screening .
Q. How can low yields in the alkylation or coupling steps be improved?
- Methodology : Optimize stoichiometry (e.g., excess amine nucleophile) and employ coupling agents like EDCI/HOBt. Use inert atmospheres (N₂/Ar) to prevent oxidation. Explore microwave-assisted synthesis to enhance reaction efficiency. Post-reaction workup with liquid-liquid extraction removes unreacted reagents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
